

Calvatic acid vs phenylazoxycyanide biological activity

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
Compound Focus: Calvatic acid

CAS No.: 54723-08-9

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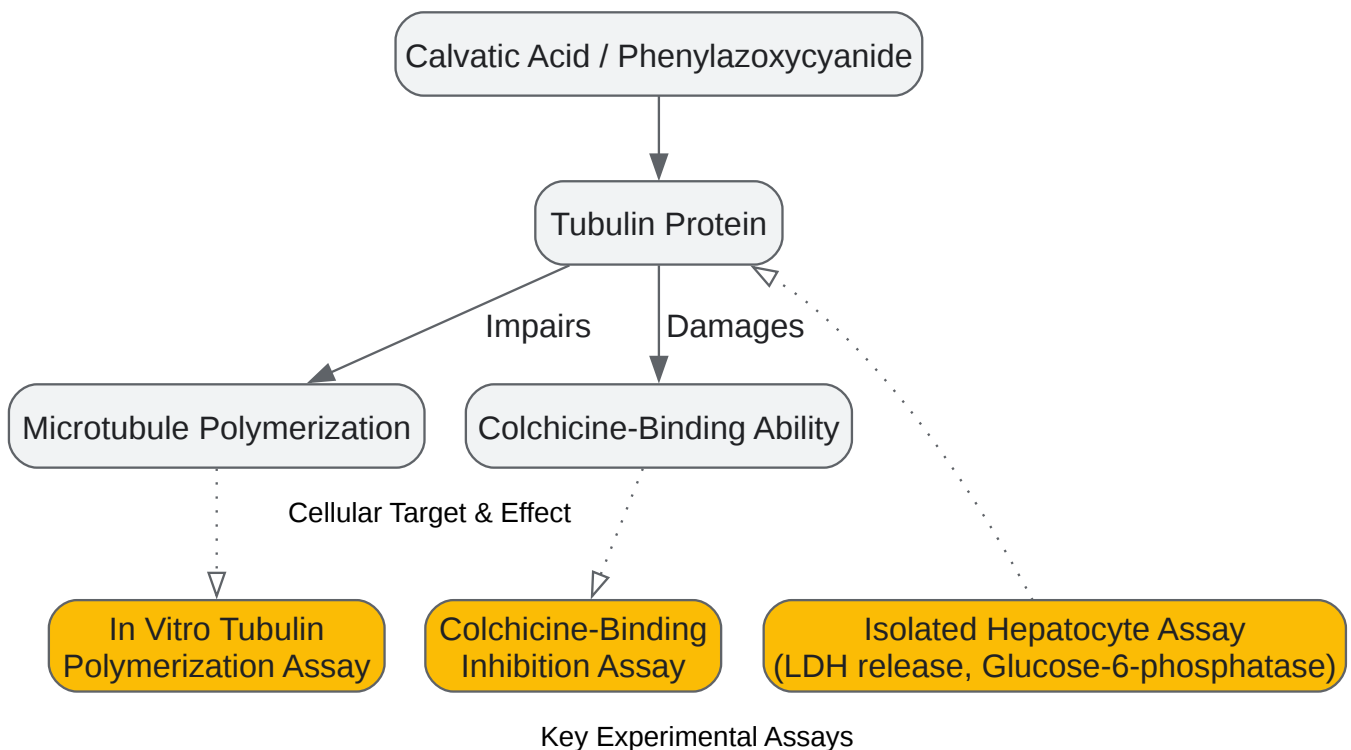
Chemical Profile and Source Comparison

Feature	Calvatic Acid	Phenylazoxycyanide
IUPAC Name	(4-carboxyphenyl)-cyanoimino-oxidoazanium [1]	Information not explicitly provided in search results
Chemical Structure	 Calvatic acid structure: C ₈ H ₅ N ₃ O ₃ , featuring a carboxylic acid group (-COOH) and an azoxy group (-N+(=O)N-) attached to a benzene ring, with a nitrile group (-C#N) attached to the azoxy group.	Information not explicitly provided in search results; described as an "analog" of calvatic acid [2]
Molecular Formula	C ₈ H ₅ N ₃ O ₃ [1]	Information not explicitly provided in search results
Molecular Weight	191.1 g/mol [1]	Information not explicitly provided in search results
Source	Fermentation product of the mushroom <i>Calvatia craniformis</i> [3]	Synthetic analog of calvatic acid [4] [2]

Mechanism of Action: Microtubule Disruption

Both compounds exert their biological effects by targeting **tubulin**, the building block protein of microtubules. Microtubules are essential for maintaining cell shape, enabling cell division (mitosis), and facilitating intracellular transport. Disrupting their function is a key strategy in anti-cancer drug development [4].

The following diagram illustrates the core mechanism by which these compounds disrupt microtubule function and how it is measured in experimental settings:



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Quantitative Biological Activity Data

Experimental data consistently shows that phenylazoxycyanide is more potent than its parent compound, **calvatic acid**, across multiple biological assays.

Biological Activity	Calvatic Acid	Phenylazoxycyanide	Experimental Context
Antimicrotubular Effect	Moderate effect [4]	Stronger damaging effect; more significantly impairs tubulin polymerization and colchicine-binding [4]	Study on purified tubulin from calf brain, rat liver, and AH-130 Yoshida ascites hepatoma cells [4]
Toxicity in Hepatocytes	Dose- and time-dependent toxicity [2]	Dose- and time-dependent toxicity [2]	Study on isolated rat hepatocytes; measured by lactate dehydrogenase (LDH) release and decreased glucose-6-phosphatase activity [2]
Inhibition of GST P1-1	Apparent rate constant: 2.4 M⁻¹s⁻¹ [1]	Apparent rate constant: ~8,500 M⁻¹s⁻¹ [1]	Study on human placenta glutathione transferase P1-1; phenylazoxycyanide is ~3,500x more potent [1]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited literature.

Tubulin Polymerization and Colchicine-Binding Assay

This is a foundational protocol for evaluating antimicrotubular activity [4].

- **Tubulin Source:** Tubulin can be purified from mammalian brains (e.g., calf brain) or extracted from tissues and cell lines like rat liver or AH-130 Yoshida ascites hepatoma cells.
- **Drug Incubation:** The test compound is incubated with the tubulin sample.
- **Polymerization Measurement:** The rate and extent of microtubule formation (polymerization) are measured, often by tracking an increase in turbidity (optical density) over time.

- **Colchicine-Binding Assessment:** The ability of tubulin to bind to colchicine, a classic microtubule inhibitor, is evaluated. A decrease in binding indicates that the test compound has damaged the tubulin's functional structure.

Isolated Hepatocyte Toxicity Assay

This protocol assesses general cytotoxicity and specific organelle damage [2].

- **Hepatocyte Isolation:** Hepatocytes are isolated from rat liver via collagenase perfusion.
- **Compound Exposure:** Cells are exposed to varying doses of the test compound for different durations.
- **Viability and Function Metrics:**
 - **Plasma Membrane Integrity:** Measured by the release of the enzyme **Lactate Dehydrogenase (LDH)** into the cell culture medium.
 - **Microsomal Function:** Assessed by a decrease in **glucose-6-phosphatase** activity.
 - **Metabolic Function:** Can be evaluated by measuring the inhibition of **aminopyrine demethylation**.

Research Implications and Applications

The enhanced potency of phenylazoxycyanide makes it a more promising candidate for specific research applications.

- **Phenylazoxycyanide** is particularly valuable in **basic cancer research** for studying mitotic inhibition and mechanisms of drug-induced microtubule disruption due to its high potency [4].
- **Calvatic acid** remains a compound of interest for studying structure-activity relationships and its interactions with hepatic enzymes like cytochrome P-450 [5].

Important Research Limitations

When interpreting these findings, please consider the following context:

- **Dated Research:** The key comparative studies were conducted in the 1980s and 1990s, and may not reflect the current state of knowledge [4] [2] [5].
- **In Vitro Focus:** The data primarily comes from cell-free systems and isolated cell studies, with a lack of contemporary in vivo or clinical data to confirm physiological relevance.

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